What are the physicochemical properties of 5-(3-Bromophenyl)imidazolidine-2,4-dione?
What are the physicochemical properties of 5-(3-Bromophenyl)imidazolidine-2,4-dione?
An In-depth Technical Guide on the Physicochemical Properties of 5-(3-Bromophenyl)imidazolidine-2,4-dione
Executive Summary
5-(3-Bromophenyl)imidazolidine-2,4-dione, a halogenated derivative of the hydantoin scaffold, represents a molecule of significant interest to the pharmaceutical and chemical research communities. The imidazolidine-2,4-dione core is a well-established pharmacophore found in numerous therapeutic agents, most notably anticonvulsants like phenytoin.[1][2] The introduction of a 3-bromophenyl substituent at the C5 position is anticipated to modulate the molecule's physicochemical properties, thereby influencing its pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive analysis of the key physicochemical properties of this compound, intended for researchers, scientists, and drug development professionals. We will delve into the structural and analytical characteristics, present detailed, field-proven experimental protocols for property determination, and discuss the implications of these properties for drug discovery applications.
Molecular Identity and Structural Overview
Understanding the fundamental structure of 5-(3-Bromophenyl)imidazolidine-2,4-dione is the first step in characterizing its behavior. The molecule consists of a central five-membered imidazolidine-2,4-dione ring, substituted at the fifth carbon with a meta-brominated phenyl group. The hydantoin ring itself contains two amide-like functionalities, providing both hydrogen bond donor and acceptor capabilities, which are critical for molecular interactions and solubility.
Table 1: Core Compound Identifiers
| Identifier | Value | Source(s) |
| IUPAC Name | 5-(3-Bromophenyl)imidazolidine-2,4-dione | [3] |
| CAS Number | 79422-72-3 | [3][4] |
| Molecular Formula | C₉H₇BrN₂O₂ | [4] |
| Molecular Weight | 255.07 g/mol | [4] |
Critical Physicochemical Properties for Drug Development
The journey of a drug candidate from discovery to clinical application is profoundly influenced by its physicochemical properties. These parameters govern its absorption, distribution, metabolism, and excretion (ADME) profile. For 5-(3-Bromophenyl)imidazolidine-2,4-dione, a precise understanding of these characteristics is essential for predicting its behavior in biological systems.
Physical State and Melting Point
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Expertise & Experience: The physical state and melting point are indicators of molecular packing, crystal lattice energy, and purity. Based on related hydantoin structures, which are typically crystalline solids at room temperature[5][6][7], 5-(3-Bromophenyl)imidazolidine-2,4-dione is expected to be a crystalline solid. The presence of intermolecular hydrogen bonding via the N-H groups and dipole-dipole interactions from the carbonyls would contribute to a relatively high melting point.
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Data Summary: As of the latest analysis, a specific experimental melting point for this compound has not been published in readily available literature. Experimental determination is required for a definitive value.
Solubility
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Expertise & Experience: Aqueous solubility is a critical determinant of bioavailability for orally administered drugs. The structure of 5-(3-Bromophenyl)imidazolidine-2,4-dione presents competing factors. The polar hydantoin ring with its hydrogen bonding capacity promotes aqueous solubility, while the lipophilic bromophenyl group significantly detracts from it. Therefore, the compound is predicted to have low to moderate aqueous solubility, a common challenge in drug development. Solubility in various organic solvents is expected to be higher, which is relevant for synthesis, purification, and formulation.[6][8]
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Data Summary: Quantitative solubility data is not currently available and must be determined experimentally.
Lipophilicity (LogP)
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Expertise & Experience: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which influences its ability to cross biological membranes. The sizable and hydrophobic bromophenyl ring is the primary contributor to the lipophilicity of this molecule. A positive LogP value is expected, likely falling within a range suitable for drug candidates, though optimization may be necessary. For comparison, the related 5-(3-bromophenyl)-5-phenylimidazolidine-2,4-dione has a calculated LogP of 2.448, suggesting our target compound will also be significantly lipophilic.[9]
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Data Summary: An experimentally determined LogP value is not available.
Acidity (pKa)
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Expertise & Experience: The imidazolidine-2,4-dione ring contains two N-H protons. The proton at the N3 position is typically more acidic due to resonance stabilization of the conjugate base across both adjacent carbonyl groups. The N1 proton is less acidic. The pKa value is crucial as it dictates the ionization state of the molecule at physiological pH (7.4), which in turn affects solubility, receptor binding, and membrane transport. The compound is expected to be a weak acid.
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Data Summary: The pKa value has not been experimentally reported.
Table 2: Summary of Physicochemical Properties
| Property | Predicted Value / Characteristics | Status |
| Melting Point | Crystalline solid, likely >200 °C | Not Experimentally Determined |
| Aqueous Solubility | Low to moderate | Not Experimentally Determined |
| Lipophilicity (LogP) | Moderately high (estimated >2) | Not Experimentally Determined |
| Acidity (pKa) | Weakly acidic (N-H protons) | Not Experimentally Determined |
Analytical and Spectroscopic Profile
Confirming the identity and purity of 5-(3-Bromophenyl)imidazolidine-2,4-dione requires a suite of spectroscopic techniques. Based on its structure and data from analogous compounds[10][11][12], the following spectral features are anticipated:
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¹H NMR: Signals would include distinct multiplets in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the four protons of the meta-substituted phenyl ring, a singlet or doublet for the C5 methine proton, and two broad singlets for the N1-H and N3-H protons, which may be exchangeable with D₂O.
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¹³C NMR: Resonances are expected for the two non-equivalent carbonyl carbons (C2 and C4) in the range of 155-175 ppm, multiple signals in the aromatic region (120-140 ppm) including the carbon attached to bromine (which will have a lower chemical shift), and a signal for the C5 carbon.
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FT-IR: Key vibrational bands would include N-H stretching (approx. 3200-3300 cm⁻¹), aromatic C-H stretching (~3100 cm⁻¹), and two distinct C=O stretching bands for the urea and amide carbonyls (approx. 1710-1780 cm⁻¹).
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Mass Spectrometry: The mass spectrum should exhibit a prominent molecular ion peak (M⁺) and, critically, an (M+2)⁺ peak of nearly equal intensity, which is the characteristic isotopic signature of a molecule containing one bromine atom.
Experimental Protocols for Physicochemical Characterization
To ensure trustworthiness and reproducibility, the following are detailed, self-validating protocols for determining the core physicochemical properties.
Protocol for Melting Point Determination
Causality: The melting point is determined using the capillary method, where a sharp, narrow melting range indicates high purity. A broad range suggests the presence of impurities, which disrupt the crystal lattice.
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Sample Preparation: Finely powder a small amount (2-3 mg) of the dry compound.
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Capillary Loading: Tightly pack the powder into a capillary tube to a height of 2-3 mm.
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Instrumentation: Place the capillary in a calibrated digital melting point apparatus.
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Measurement: Heat rapidly to about 20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
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Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.
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Validation: Perform the measurement in triplicate to ensure reproducibility.
Protocol for Aqueous Solubility (Shake-Flask Method)
Causality: The shake-flask method is the gold standard for determining thermodynamic solubility. By agitating an excess of the solid in a solvent for an extended period, a true equilibrium is established between the dissolved and undissolved states.
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Sample Preparation: Add an excess amount of the compound (e.g., 5-10 mg) to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a glass vial.
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Equilibration: Seal the vial and place it in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.
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Phase Separation: After equilibration, allow the vial to stand, or centrifuge it, to separate the undissolved solid.
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Sampling & Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a 0.22 µm syringe filter to remove any remaining micro-particulates.
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Quantification: Dilute the filtered solution with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Validation: Prepare a standard curve with known concentrations of the compound to ensure accurate quantification. Run the experiment in triplicate.
Protocol for Lipophilicity (LogP Shake-Flask Method)
Causality: This method directly measures the partitioning of a compound between two immiscible phases (n-octanol and water), providing a direct measure of its lipophilicity. Pre-saturating the solvents is a critical step to prevent volume changes during the experiment, ensuring the integrity of the measurement.
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Solvent Preparation: Pre-saturate n-octanol with water and water (or PBS, pH 7.4) with n-octanol by mixing them vigorously and allowing the layers to separate overnight.
-
Sample Preparation: Prepare a stock solution of the compound in the aqueous phase.
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Partitioning: In a vial, combine a known volume of the aqueous stock solution with an equal volume of the pre-saturated n-octanol.
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Equilibration: Shake the vial for several hours to allow the compound to partition between the two phases until equilibrium is reached.
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Phase Separation: Centrifuge the vial to ensure a clean separation of the aqueous and octanol layers.
-
Quantification: Carefully sample both the aqueous and octanol layers. Measure the concentration of the compound in each phase using HPLC-UV.
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Calculation: Calculate LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous Phase]).
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Validation: Perform the experiment at three different starting concentrations to ensure the LogP value is independent of concentration.
Conclusion
5-(3-Bromophenyl)imidazolidine-2,4-dione is a compound with a structural framework that is highly relevant to medicinal chemistry. While its precise physicochemical properties are yet to be reported in the literature, its structure allows for informed predictions. It is expected to be a crystalline solid with limited aqueous solubility and moderate-to-high lipophilicity, characteristics that present both opportunities and challenges for drug development. The experimental protocols detailed in this guide provide a robust framework for researchers to accurately determine these critical parameters, enabling a data-driven approach to advancing this and similar molecules in the drug discovery pipeline.
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